2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid

Botulinum neurotoxin Metalloprotease inhibition Enzyme screening

2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid (C₁₇H₁₄O₃, MW 266.29 g/mol) is a synthetic small molecule comprising an indane ring connected to a benzoic acid via a carbonyl bridge, formally a benzophenone analog with a fused cyclopentane ring. It is structurally distinct from simpler indane-carboxylic acids and amide-linked analogs, and has been catalogued as a modest inhibitor of botulinum neurotoxin serotype A light chain (BoNT/A LC, EC 3.4.24.69) with a defined single-concentration inhibitory value.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 6321-58-0
Cat. No. B3032932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid
CAS6321-58-0
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C17H14O3/c18-16(14-6-1-2-7-15(14)17(19)20)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,19,20)
InChIKeyVVBMGEZSIIRJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid (CAS 6321-58-0): Indane-Benzophenone Hybrid Scaffold for Targeted Biochemical Research


2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid (C₁₇H₁₄O₃, MW 266.29 g/mol) is a synthetic small molecule comprising an indane ring connected to a benzoic acid via a carbonyl bridge, formally a benzophenone analog with a fused cyclopentane ring . It is structurally distinct from simpler indane-carboxylic acids and amide-linked analogs, and has been catalogued as a modest inhibitor of botulinum neurotoxin serotype A light chain (BoNT/A LC, EC 3.4.24.69) with a defined single-concentration inhibitory value [1]. Predicted physicochemical properties include a LogP of ~3.43, zero Rule-of-5 violations, and moderate water solubility, making it a tractable scaffold for medicinal chemistry optimization .

Why Generic Substitution Fails: Structural Specificity of 2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid Dictates Target Engagement


The indane-5-carbonyl benzoic acid scaffold occupies a distinct chemical space that cannot be replicated by simple indane-carboxylic acids or benzophenone derivatives. The ketone bridge between the indane C5 position and the ortho position of benzoic acid creates a rigid, angled pharmacophore with a unique spatial arrangement of hydrogen bond acceptors (ketone, carboxylic acid) and a hydrophobic indane surface . Substitution at alternative positions, introduction of amide linkers (e.g., 4-chloro-2-(indane-5-carbonylamino)benzoic acid), or replacement of the indane with other fused rings fundamentally alters enzyme recognition and inhibitory profiles [1]. For the BoNT/A light chain target specifically, this compound exhibits measurable, albeit modest, inhibition that defines a starting point for structure–activity relationship (SAR) exploration—a baseline that cannot be assumed for generic indane or benzoyl analogs without empirical validation [2].

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid (CAS 6321-58-0): Procurement-Relevant Benchmarks


BoNT/A Light Chain (EC 3.4.24.69) Inhibition: Defined Single-Concentration Activity Establishes a Measurable Baseline

2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid exhibits 16.3% inhibition of BoNT/A light chain enzymatic activity when tested at a single concentration of 0.02 mM (20 µM) [1]. This represents a quantifiable, albeit modest, level of target engagement. In the same BRENDA entry, the comparator compound 2-(2,4-dichlorobenzylidene)cyclopent-4-ene-1,3-dione is noted as inhibiting BoNT/A1 biological activity in neuronal cells, though no single-concentration percent inhibition value is reported for direct comparison [1]. Among structurally distinct chemotypes, potent BoNT/A LC inhibitors such as BoNT-IN-1 achieve IC₅₀ values of 0.9 µM (~95-fold more potent), providing a class-level benchmark . The quantitative data for the target compound provides a defined starting point for SAR campaigns where indane-benzophenone hybrids are being explored as non-hydroxamate, non-peptidic BoNT/A inhibitor scaffolds.

Botulinum neurotoxin Metalloprotease inhibition Enzyme screening

Amide vs. Ketone Linker: Dramatic Shift in Enzyme Inhibition Profile vs. the 4-Chloro Amino Analog

The 4-chloro amino analog 4-chloro-2-(2,3-dihydro-1H-indene-5-carbonylamino)benzoic acid (BDBM62053) incorporates an amide linkage in place of the ketone and a chlorine substituent, yet exhibits an IC₅₀ > 25,000 nM against Trypanosoma brucei phosphotransferase [1]. While the target compound 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid lacks reported data against this specific kinase, the >25 µM inactivity of the closely related amide analog illustrates the profound impact of ketone-to-amide substitution on target recognition. The ketone linker provides a distinct hydrogen bond acceptor geometry (sp² carbonyl with greater rotational freedom) compared to the planar, resonance-stabilized amide, which can alter binding pose and affinity by orders of magnitude [1].

Structure-activity relationship Kinase inhibition Linker chemistry

Lipophilicity and pH-Dependent Bioavailability Potential: LogD Shift Distinguishes from Indane-5-carboxylic Acid

2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid exhibits a predicted LogP of 3.43 and a striking pH-dependent LogD shift: LogD₇.₄ = 1.10 vs. LogD₅.₅ = 2.07 . This ~1 log unit difference reflects ionization of the benzoic acid moiety (predicted pKₐ ~4) and is critical for balancing passive membrane permeability with aqueous solubility. By comparison, the simpler fragment indane-5-carboxylic acid (CAS 65898-38-6, C₁₀H₁₀O₂, MW 162.19) lacks the benzophenone extension and has a predicted LogP of approximately 2.5 (est.), with a lower molecular complexity and fewer hydrogen bond acceptors [1]. The BCF (bioconcentration factor) of the target compound drops from 6.75 at pH 5.5 to 1.00 at pH 7.4, indicating low tissue accumulation risk under physiological conditions . Zero Rule-of-5 violations (MW < 500, LogP < 5, HBD = 1, HBA = 3) further support its suitability as a lead-like scaffold .

Drug-likeness Lipophilicity Permeability

Commercial Purity and Storage Specification: Defined Quality Baseline for Reproducible Research

Commercially available 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid is supplied at a minimum purity specification of 95% (AKSci catalog 4381CB) . This is a critical procurement parameter: lower-purity batches (e.g., ≥90% from alternative vendors) may contain up to 10% unidentified impurities, which can confound enzyme inhibition assays, introduce off-target effects, or complicate SAR interpretation . The 95% purity threshold provides a defined quality baseline that supports reproducible dose–response experiments and minimizes batch-to-batch variability. Long-term storage is specified as a cool, dry environment, consistent with the compound's predicted thermal stability (boiling point 506.8 °C at 760 mmHg) .

Compound procurement Purity specification Reproducibility

Optimal Application Scenarios for 2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid (CAS 6321-58-0) Based on Quantitative Evidence


BoNT/A Light Chain Inhibitor Screening and SAR Expansion

The compound's defined 16.3% inhibition at 20 µM against BoNT/A LC (EC 3.4.24.69) [1] makes it suitable as a validated starting hit for medicinal chemistry optimization. Researchers can use this compound to explore structural modifications around the indane ring, ketone linker, and benzoic acid moiety to improve potency toward the therapeutic target range (IC₅₀ < 1 µM). Its non-hydroxamate, non-peptidic scaffold offers a distinct chemotype for BoNT/A inhibitor development [1].

Linker-Dependent SAR Studies: Ketone vs. Amide Bioisostere Evaluation

Given the demonstrated inactivity (IC₅₀ > 25 µM) of the corresponding amide-linked analog against a kinase target [2], this compound serves as a critical tool for systematic evaluation of ketone vs. amide linker effects on target binding. Procurement of both the ketone (6321-58-0) and amide (BDBM62053) analogs enables controlled head-to-head comparisons that isolate the contribution of the linker to pharmacophore recognition [2].

Lead-Like Scaffold for Multiparameter Optimization (MPO) Campaigns

With zero Rule-of-5 violations, a favorable LogD shift (2.07 at pH 5.5 to 1.10 at pH 7.4), and low predicted bioaccumulation (BCF₇.₄ = 1.00) , this compound meets lead-like criteria suitable for oral bioavailability optimization. Medicinal chemistry teams can use it as a core scaffold for introducing substituents while monitoring lipophilic ligand efficiency (LLE) and other MPO scores .

Enzyme Inhibition Assay Calibration and Cross-Assay Normalization

The compound's well-defined identity (CAS 6321-58-0, MW 266.29, 95% purity) and documented single-concentration inhibition value allow it to serve as a reference compound for calibrating BoNT/A LC enzymatic assays. Its modest activity (16.3% inhibition at 20 µM) is ideal for establishing the dynamic range of high-throughput screening formats without saturating the assay signal [1].

Quote Request

Request a Quote for 2-(2,3-dihydro-1H-indene-5-carbonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.